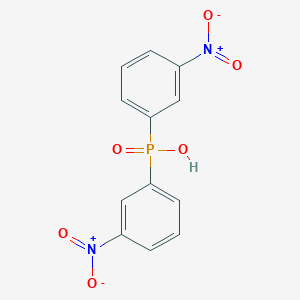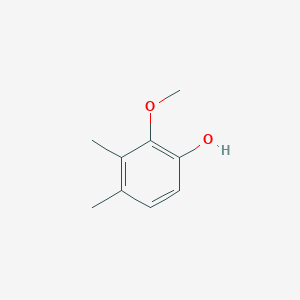![molecular formula C9H17N3O B096063 [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea CAS No. 16983-62-3](/img/structure/B96063.png)
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea, also known as E-64, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of cysteine protease inhibitors and is known to inhibit the activity of various enzymes, including papain, calpain, and cathepsin B.
Mechanism Of Action
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to have a wide range of biochemical and physiological effects. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the invasion and migration of cancer cells by blocking the activity of cathepsin B. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been shown to prevent muscle degeneration by inhibiting the activity of calpain. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the processing of antigens by papain, which can be useful in developing vaccines.
Advantages And Limitations For Lab Experiments
One advantage of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea in lab experiments is that it is a highly specific inhibitor of cysteine proteases and does not affect other classes of proteases. This allows researchers to study the role of cysteine proteases in biological processes without interference from other proteases. However, one limitation of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea is that it is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited.
Future Directions
There are several future directions for research involving [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the development of new therapeutic agents based on the inhibition of cysteine proteases. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders. Finally, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the mechanism of action of other cysteine protease inhibitors, which can lead to the development of new drugs.
Synthesis Methods
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be synthesized by reacting L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane ([(Z)-[(E)-2-ethylhex-2-enylidene]amino]ureac) with aniline in the presence of a base. The reaction yields [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea as a yellow solid with a melting point of 181-183°C. The purity of the compound can be determined using HPLC and NMR spectroscopy.
Scientific Research Applications
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been used to investigate the role of cathepsin B in tumor invasion and metastasis. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been used to study the role of calpain in muscle degeneration and the role of papain in antigen processing.
properties
CAS RN |
16983-62-3 |
|---|---|
Product Name |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
InChI |
InChI=1S/C9H17N3O/c1-3-5-6-8(4-2)7-11-12-9(10)13/h6-7H,3-5H2,1-2H3,(H3,10,12,13)/b8-6+,11-7- |
InChI Key |
WNXTULHDTKBSMO-VJUDZZRDSA-N |
Isomeric SMILES |
CCC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCCC=C(CC)C=NNC(=O)N |
Canonical SMILES |
CCCC=C(CC)C=NNC(=O)N |
synonyms |
2-Ethyl-2-hexenal semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



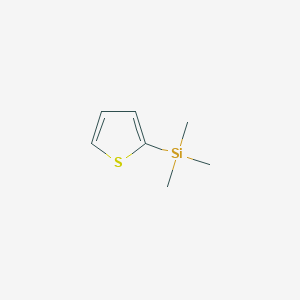
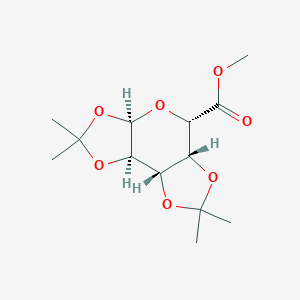
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
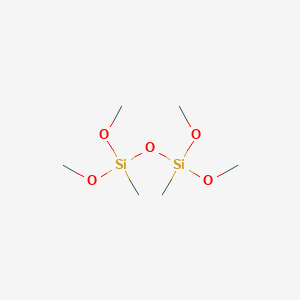
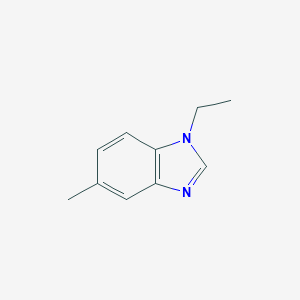



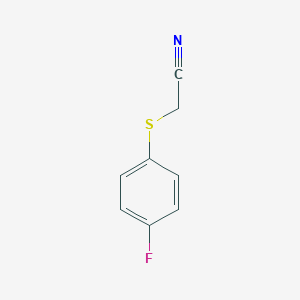

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
